Cas no 1261225-45-9 (Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 化学的及び物理的性質
名前と識別子
-
- Benzyl (cis-3-aminocyclohexyl)carbamate
- benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
- cis-Benzyl 3-aminocyclohexylcarbamate
- Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-
- W11756
- Benzyl(cis-3-aminocyclohexyl)carbamate
- CS-0079946
- MFCD18207256
- cis-3-Amino-1-(Cbz-amino)-cyclohexane
- W11755
- W19647
- 1932063-48-3
- DTXSID90856391
- BS-20081
- A934190
- 1261225-45-9
- (1R,3S)-BENZYL 3-AMINOCYCLOHEXYLCARBAMATE(WX601705)
- Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
- cis-3-(Cbz-amino)cyclohexanamine
- Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate
- Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester
- SCHEMBL16070788
- Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate
-
- MDL: MFCD18207256
- インチ: InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1
- InChIKey: NFWZARAFTINKJK-QWHCGFSZSA-N
- ほほえんだ: C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N
計算された属性
- せいみつぶんしりょう: 248.152477885g/mol
- どういたいしつりょう: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 64.4Ų
じっけんとくせい
- 密度みつど: 1.13
Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM117740-250mg |
cis-3-(Cbz-amino)cyclohexanamine |
1261225-45-9 | 95% | 250mg |
$462 | 2023-03-07 | |
TRC | B703523-50mg |
Benzyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate |
1261225-45-9 | 50mg |
$ 230.00 | 2022-06-06 | ||
TRC | B703523-100mg |
Benzyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate |
1261225-45-9 | 100mg |
$ 340.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D963546-250mg |
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |
1261225-45-9 | 95% | 250mg |
$540 | 2024-06-08 | |
Aaron | AR000SCZ-250mg |
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |
1261225-45-9 | 95% | 250mg |
$522.00 | 2023-12-16 | |
A2B Chem LLC | AA35655-100mg |
Cis-benzyl 3-aminocyclohexylcarbamate |
1261225-45-9 | 95% | 100mg |
$261.00 | 2024-04-20 | |
Aaron | AR000SCZ-1g |
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |
1261225-45-9 | 95% | 1g |
$1037.00 | 2023-12-16 | |
1PlusChem | 1P000S4N-500mg |
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |
1261225-45-9 | 95% | 500mg |
$678.00 | 2024-07-09 | |
1PlusChem | 1P000S4N-1g |
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |
1261225-45-9 | 96% | 1g |
$1392.00 | 2025-02-18 | |
A2B Chem LLC | AA35655-500mg |
Cis-benzyl 3-aminocyclohexylcarbamate |
1261225-45-9 | 95% | 500mg |
$651.00 | 2024-04-20 |
Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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3. Book reviews
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate (CAS: 1261225-45-9)
Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate (CAS: 1261225-45-9) is a chiral carbamate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising scaffold for therapeutic agents. This research brief consolidates the latest findings related to this compound, highlighting its chemical properties, pharmacological potential, and current research trends.
The synthesis of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate has been optimized to achieve high enantiomeric purity, which is critical for its biological activity. Recent publications describe novel catalytic methods that improve yield and reduce byproducts, leveraging asymmetric hydrogenation and enzymatic resolution techniques. These advancements are pivotal for scaling up production and ensuring reproducibility in preclinical studies.
Pharmacological evaluations of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate have revealed its role as a modulator of key enzymatic pathways, particularly those involving proteases and kinases. In vitro studies demonstrate its inhibitory effects on specific targets associated with inflammatory and oncogenic processes. For instance, it has shown nanomolar affinity for certain serine proteases, suggesting potential applications in treating conditions like thrombosis or autoimmune disorders.
Mechanistic studies using X-ray crystallography and molecular docking have elucidated the binding interactions of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate with its biological targets. These structural insights are instrumental in designing derivatives with enhanced selectivity and potency. Computational models predict that modifications to the carbamate moiety could further optimize pharmacokinetic properties, such as metabolic stability and membrane permeability.
In vivo studies in rodent models have provided preliminary evidence of the compound's efficacy and safety profile. Notably, Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate exhibited favorable bioavailability and low toxicity at therapeutic doses, supporting its progression to further preclinical development. However, challenges such as off-target effects and formulation stability remain to be addressed in subsequent research phases.
The broader implications of these findings extend to the development of chiral small-molecule therapeutics, where Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate serves as a case study for structure-activity relationship (SAR) optimization. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical candidates, particularly for niche indications where current therapies are limited.
In conclusion, Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate (CAS: 1261225-45-9) represents a versatile and pharmacologically relevant compound with substantial potential in drug discovery. Ongoing research aims to refine its therapeutic profile and explore novel applications, underscoring its importance in the evolving landscape of chemical biology and medicinal chemistry.
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